The synthesis of Quinmerac-methyl is typically achieved through the Skraup cyclization reaction, which involves the following steps:
Quinmerac-methyl features a complex molecular structure characterized by:
CC1=CC2=C(C(=C(C=C2)Cl)C(=O)OC)N=C1
.InChI=1S/C12H10ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15)
.Quinmerac-methyl participates in various chemical reactions:
The mechanism of action of Quinmerac-methyl primarily involves:
Studies have shown that the interaction between Quinmerac-methyl and target enzymes alters their activity significantly, which can disrupt normal physiological processes in treated plants.
Quinmerac-methyl serves several important applications:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: